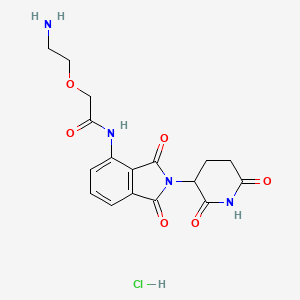
2-(2-Aminoethoxy)-N-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)acetamide hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Aminoethoxy)-N-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)acetamide hydrochloride is a useful research compound. Its molecular formula is C17H19ClN4O6 and its molecular weight is 410.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(2-Aminoethoxy)-N-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)acetamide hydrochloride is a novel E3 ligase ligand-linker conjugate utilized in the development of proteolysis-targeting chimeras (PROTACs). This compound has garnered attention due to its potential applications in targeted protein degradation, particularly in cancer therapy. This article reviews its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound can be summarized as follows:
- Molecular Formula : C₁₉H₂₂N₄O₇
- Molecular Weight : 418.4 Da
- CAS Registry Number : 2022182-59-6
The compound features a complex arrangement that includes a dioxopiperidine moiety and an isoindoline structure, which are critical for its biological activity.
The primary mechanism of action for this compound lies in its role as a ligand in the PROTAC technology. PROTACs are designed to induce the degradation of specific proteins by recruiting E3 ubiquitin ligases to target proteins, facilitating their ubiquitination and subsequent proteasomal degradation. The specific activity of this compound has been demonstrated through various studies:
- E3 Ligase Recruitment : The compound effectively recruits E3 ligases, enhancing the degradation of target proteins such as FKBP12 F36V and BET family proteins .
- Targeted Degradation : In vitro studies have shown that compounds based on this structure can significantly reduce levels of target proteins in cancer cell lines, indicating effective cellular uptake and action .
Case Study: Cancer Cell Lines
Research has demonstrated the efficacy of this compound in various cancer cell lines:
- MCF7 and A549 Cells : The compound exhibited IC₅₀ values in the low micromolar range (approximately 3.3 μM for MCF7 and 4.2 μM for A549), suggesting potent anti-cancer activity through targeted protein degradation .
| Cell Line | IC₅₀ (μM) | Mechanism |
|---|---|---|
| MCF7 | 3.3 | Degradation of IGF-1R |
| A549 | 4.2 | Degradation of Src |
Comparative Studies
In comparative analyses with other PROTAC compounds, this ligand-linker conjugate demonstrated superior potency and selectivity for its targets. The degradation efficiency was linked to the structural features of the compound, including linker length and spatial orientation relative to the E3 ligase .
科学研究应用
Structure and Composition
- Molecular Formula : C19H23ClN4O7
- Molecular Weight : 454.86 g/mol
- CAS Registry Number : 2204226-02-6
The compound features a complex structure that includes a piperidine ring and an isoindoline moiety, contributing to its biological activity.
PROTAC Technology
One of the primary applications of 2-(2-Aminoethoxy)-N-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)acetamide hydrochloride is as a component in PROTACs. PROTACs are bifunctional molecules designed to induce the degradation of specific proteins within cells. They function by recruiting an E3 ubiquitin ligase to target proteins for proteasomal degradation.
Case Studies
-
Degradation of FKBP12 F36V :
- In a study published by BPS Bioscience, this compound was utilized as an E3 ligase ligand-linker conjugate in a PROTAC that effectively degraded FKBP12 F36V. The results indicated significant reductions in FKBP12 levels within treated cells, demonstrating the compound's efficacy in targeted protein degradation .
- Targeting TG2 in Ovarian Cancer :
- Metabolic Stability Studies :
Other Potential Applications
Beyond its role in PROTACs, this compound may have applications in:
- Cancer Therapeutics : As demonstrated by its ability to degrade specific oncoproteins.
- Biochemical Research : Serving as a tool for studying protein interactions and cellular signaling pathways.
Data Table: Summary of Key Findings
属性
IUPAC Name |
2-(2-aminoethoxy)-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]acetamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O6.ClH/c18-6-7-27-8-13(23)19-10-3-1-2-9-14(10)17(26)21(16(9)25)11-4-5-12(22)20-15(11)24;/h1-3,11H,4-8,18H2,(H,19,23)(H,20,22,24);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QADSMEPQGOSRMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)COCCN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














